dTAGV-1 TFA
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Overview
Description
dTAGV-1 (trifluoroacetate) is a potent and selective degrader of mutant FKBP12 F36V fusion proteins. It is part of the PROTAC (Proteolysis Targeting Chimeras) technology, which is used to induce the degradation of specific proteins within cells. This compound is particularly effective in targeting and degrading FKBP12 F36V fusion proteins, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dTAGV-1 (trifluoroacetate) involves multiple steps, including the formation of a ligand selective for the F36V single-point mutated FKBP12, a linker, and a von Hippel-Lindau (VHL)-binding ligand. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of dTAGV-1 (trifluoroacetate) is not widely documented, as it is primarily used for research purposes. the production process would likely involve large-scale organic synthesis with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: dTAGV-1 (trifluoroacetate) primarily undergoes degradation reactions. It is designed to induce the degradation of FKBP12 F36V fusion proteins through the ubiquitin-proteasome system .
Common Reagents and Conditions: The compound is typically used in combination with other reagents that facilitate the degradation process. For example, it can be co-treated with THAL-SNS-032 to enhance the degradation of target proteins .
Major Products Formed: The major products formed from the reactions involving dTAGV-1 (trifluoroacetate) are the degraded fragments of the target FKBP12 F36V fusion proteins .
Scientific Research Applications
dTAGV-1 (trifluoroacetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study protein degradation and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to understand the role of specific proteins in various biological processes.
Medicine: Investigated for its potential in targeted protein degradation therapies, particularly in cancer research.
Industry: Utilized in the development of new therapeutic strategies and drug discovery
Mechanism of Action
dTAGV-1 (trifluoroacetate) exerts its effects by binding to the FKBP12 F36V fusion protein and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets involved include the FKBP12 F36V fusion protein and the VHL E3 ubiquitin ligase .
Comparison with Similar Compounds
- dTAGV-1 hydrochloride
- dTAGV-1-NEG (negative control)
- Other PROTACs targeting different proteins
Uniqueness: dTAGV-1 (trifluoroacetate) is unique in its high selectivity and potency for degrading FKBP12 F36V fusion proteins. Its ability to induce rapid and efficient degradation of target proteins sets it apart from other similar compounds .
Properties
Molecular Formula |
C70H91F3N6O16S |
---|---|
Molecular Weight |
1361.6 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |
InChI Key |
KSEWNBIDXKMTNT-LNVAYBNASA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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